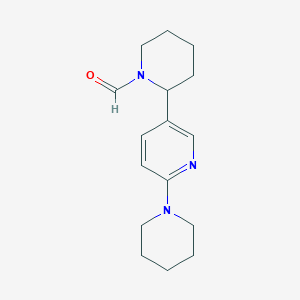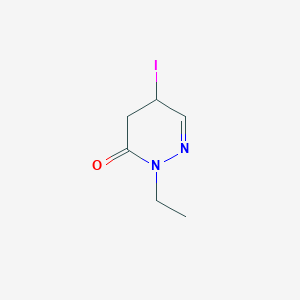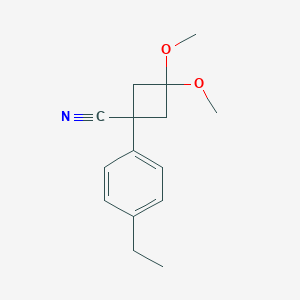
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile is an organic compound with a unique structure that includes a cyclobutane ring substituted with an ethylphenyl group and two methoxy groups
Vorbereitungsmethoden
The synthesis of 1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylphenyl derivatives.
Cyclobutane Formation: The cyclobutane ring is formed through a cycloaddition reaction.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile can be compared with other similar compounds, such as:
4-Ethylacetophenone: This compound has a similar ethylphenyl group but lacks the cyclobutane ring and methoxy groups.
1-(4-Ethylphenyl)ethanone: Similar to 4-ethylacetophenone but with different functional groups.
4-Ethylphenylacetonitrile: Contains the ethylphenyl group and nitrile group but lacks the cyclobutane ring and methoxy groups.
The uniqueness of this compound lies in its combination of functional groups and ring structure, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
1-(4-ethylphenyl)-3,3-dimethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H19NO2/c1-4-12-5-7-13(8-6-12)14(11-16)9-15(10-14,17-2)18-3/h5-8H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
QIKQFOAIJJJBKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2(CC(C2)(OC)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13014872.png)

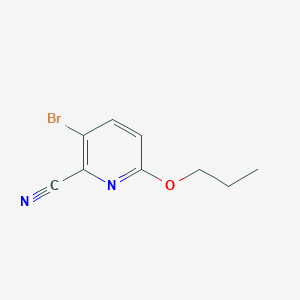
![7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13014885.png)
![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B13014893.png)


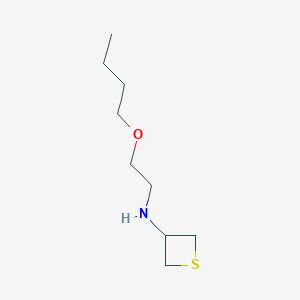
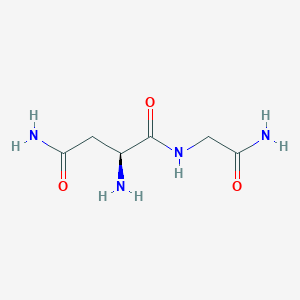
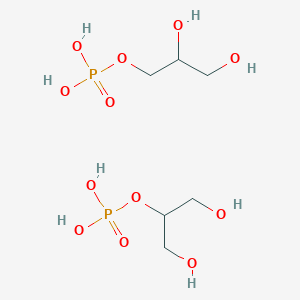
![2-tert-butyl 5-methyl (1S,4R,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B13014931.png)
![(S)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13014937.png)
